1-(isoquinolin-3-yl)-N-methylmethanamine
Description
1-(Isoquinolin-3-yl)-N-methylmethanamine is a secondary amine featuring an isoquinoline scaffold substituted at the 3-position with a methylmethanamine group. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol. The compound is synthesized via copper-catalyzed Ullmann-type coupling reactions, as demonstrated in the preparation of related ligands (e.g., 1-(isoquinolin-3-yl)azetidin-2-one) using 3-bromoisoquinoline and heterocyclic precursors in the presence of copper(I) iodide and N,N-dimethylethylenediamine . This method emphasizes the role of transition-metal catalysis in constructing isoquinoline-based amines, which are pivotal in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-isoquinolin-3-yl-N-methylmethanamine |
InChI |
InChI=1S/C11H12N2/c1-12-8-11-6-9-4-2-3-5-10(9)7-13-11/h2-7,12H,8H2,1H3 |
InChI Key |
JEQXWKGCGTWTDW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isoquinolin-3-yl)-N-methylmethanamine typically involves the reaction of isoquinoline with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate is then treated with methylamine to yield this compound.
Isoquinoline: is reacted with in the presence of a catalyst to form an intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
1-(Isoquinolin-3-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(isoquinolin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The target compound and its isoquinoline analogs rely on transition-metal catalysis for regioselective coupling, whereas phenyl/triazole derivatives utilize simpler nucleophilic substitutions or click chemistry .
Physicochemical and Fluorescent Properties
Isoquinoline derivatives are notable for their fluorescent properties. For example:
- 1-(Isoquinolin-3-yl)azetidin-2-one (L1): Exhibits a quantum yield of 0.963 due to structural rigidity imparted by the azetidinone ring .
- Quinoline vs. Isoquinoline Analogs: The quinoline derivative (C₁₀H₁₀N₂) lacks the fused benzene ring of isoquinoline, likely reducing its fluorescence efficiency compared to L1 .
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
